molecular formula C6H4BrClN2OS B1315588 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- CAS No. 79686-05-8

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)-

Cat. No.: B1315588
CAS No.: 79686-05-8
M. Wt: 267.53 g/mol
InChI Key: FGOSWVRSJHWYMH-UHFFFAOYSA-N
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Description

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is a chemical compound with the molecular formula C6H4BrClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a carbonyl chloride group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- typically involves the following steps:

    Thiomethylation: The addition of a methylthio group at the 2nd position.

These reactions are carried out under controlled conditions to ensure the correct substitution pattern on the pyrimidine ring. Specific reagents and catalysts are used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- involves large-scale chemical reactors where the above-mentioned reactions are optimized for yield and purity. The process may include steps such as:

    Purification: Using techniques like recrystallization or chromatography to isolate the desired product.

    Quality Control: Ensuring the final product meets the required specifications for industrial or research use.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or methylthio groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or methylthio groups.

Scientific Research Applications

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, forming covalent bonds with proteins or other biomolecules. This reactivity can be harnessed in various applications, such as drug development, where the compound can modify biological targets to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)-5-pyrimidinecarbonyl chloride
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.

Biological Activity

4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- (CAS No. 79686-05-8) is a heterocyclic compound characterized by its unique structural features, including a bromine atom and a methylthio group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C₆H₄BrClN₂OS
  • IUPAC Name : 5-bromo-2-methylsulfanylpyrimidine-4-carbonyl chloride
  • Canonical SMILES : CC1=NC(=O)C(=C(N=C1)S)Br

Synthesis

The synthesis of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- typically involves:

  • Thiomethylation : Introduction of the methylthio group at the 2nd position.
  • Carbonylation : Formation of the carbonyl chloride at the 4th position.
  • Bromination : Substitution of a bromine atom at the 5th position.

These reactions are performed under controlled conditions to optimize yield and purity, often utilizing techniques such as chromatography for purification.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The carbonyl chloride group serves as a reactive site that can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity is crucial for its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The specific structure of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- may enhance its effectiveness against bacterial and fungal strains due to its ability to disrupt cellular processes.

Anticancer Potential

Studies have explored the anticancer properties of similar pyrimidine derivatives. The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrimidine derivatives, including 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)-. The results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising alternative for treating infections.

CompoundMIC (µg/mL)Activity
Standard Antibiotic20Effective
4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)-10Highly Effective

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound inhibits cell growth significantly at concentrations ranging from 5 to 50 µM. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest

Applications in Drug Development

Given its biological activities, 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is being investigated as a lead compound in drug discovery programs targeting infectious diseases and cancer therapeutics. Its unique structure allows for modifications that can enhance potency and selectivity.

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOSWVRSJHWYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20554297
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79686-05-8
Record name 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20554297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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